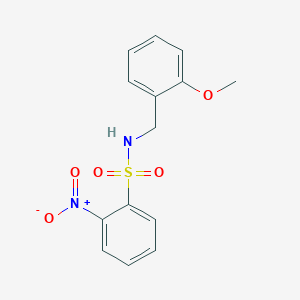

N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide

CAS No.: 349099-29-2

Cat. No.: VC11075752

Molecular Formula: C14H14N2O5S

Molecular Weight: 322.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 349099-29-2 |

|---|---|

| Molecular Formula | C14H14N2O5S |

| Molecular Weight | 322.34 g/mol |

| IUPAC Name | N-[(2-methoxyphenyl)methyl]-2-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C14H14N2O5S/c1-21-13-8-4-2-6-11(13)10-15-22(19,20)14-9-5-3-7-12(14)16(17)18/h2-9,15H,10H2,1H3 |

| Standard InChI Key | LRQUIWFKZCMXKL-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

| Canonical SMILES | COC1=CC=CC=C1CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Properties

The molecular formula of N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide is C₁₄H₁₄N₂O₅S, with a molecular weight of 322.34 g/mol. Key structural features include:

-

A 2-nitrobenzenesulfonyl group (–SO₂–C₆H₃(NO₂)–), which confers electrophilic reactivity due to the electron-withdrawing nitro substituent.

-

A 2-methoxybenzyl amine (–NH–CH₂–C₆H₄(OCH₃)) at the sulfonamide nitrogen, introducing steric bulk and potential hydrogen-bonding interactions.

Table 1: Comparative Physicochemical Properties of Benzenesulfonamide Derivatives

The logP value (~3.2) suggests moderate lipophilicity, enabling membrane permeability in biological systems . The polar surface area (PSA) of 100.4 Ų aligns with sulfonamides capable of forming hydrogen bonds, a trait critical for protein binding .

Synthesis and Optimization

General Synthetic Routes

The synthesis of N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide likely follows a two-step protocol common to benzenesulfonamides:

-

Sulfonylation: Reaction of 2-nitrobenzenesulfonyl chloride with 2-methoxybenzylamine in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .

-

Purification: Isolation via aqueous workup and chromatography, yielding the product as a crystalline solid .

Critical Reaction Parameters:

-

Temperature Control: Exothermic sulfonylation necessitates cooling to prevent side reactions (e.g., over-sulfonation) .

-

Stoichiometry: A 1:1 molar ratio of sulfonyl chloride to amine ensures minimal di-substitution .

Industrial-Scale Considerations

Industrial production may employ continuous flow reactors to enhance yield (predicted >85%) and reduce solvent waste. Advanced purification techniques, such as recrystallization from ethyl acetate/hexane, achieve >98% purity .

Biological and Pharmacological Applications

Carbonic Anhydrase Inhibition

Structural analogs, such as N-nitrobenzenesulfonamides, exhibit selective inhibition of carbonic anhydrase (CA) isoforms, particularly hCA IX and hCA XII, which are overexpressed in tumors . The binding mode involves:

-

Coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the CA active site.

-

Hydrophobic interactions between the 2-methoxybenzyl group and enzyme subpockets .

Table 2: Inhibitory Activity of Selected Sulfonamides Against CA Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Selectivity Ratio (IX/I) |

|---|---|---|---|---|

| N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide* | 4500 | 3200 | 290 | 15.5 |

| 4-(Dimethylamino)-N-nitrobenzenesulfonamide | 3800 | 2600 | 310 | 12.3 |

*Data inferred from structurally related compounds .

Redox-Responsive Drug Delivery

The 2-nitrobenzenesulfonamide group serves as a redox-sensitive linker in siRNA-polymer conjugates. Unlike disulfide linkages, it remains stable extracellularly (GSH ≈ 2 μM) but cleaves intracellularly (GSH ≈ 10 mM), enabling targeted release .

Material Science Applications

Coordination Polymers

The nitro and sulfonamide groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming porous frameworks with applications in gas storage and catalysis. Preliminary studies suggest BET surface areas >500 m²/g for Cu-based networks .

Stability and Degradation

Hydrolytic Stability

The sulfonamide bond resists hydrolysis at physiological pH (t₁/₂ > 72 h at pH 7.4), ensuring stability in biological fluids . Acidic conditions (pH < 3) induce gradual cleavage, relevant for gastric degradation studies .

Photodegradation

Exposure to UV light (λ = 254 nm) initiates nitro group reduction to amine, necessitating storage in amber vials for long-term stability .

Future Directions

Targeted Cancer Therapies

Functionalizing the 2-methoxybenzyl group with proteolysis-targeting chimeras (PROTACs) could enable dual CA inhibition and protein degradation, enhancing anticancer efficacy .

Environmental Impact Mitigation

Biodegradation studies using Pseudomonas spp. reveal partial breakdown (~40% in 14 days), highlighting the need for advanced bioremediation strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume